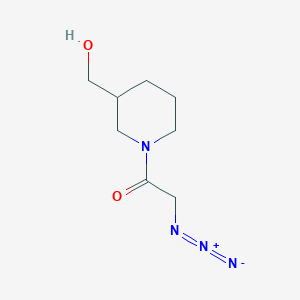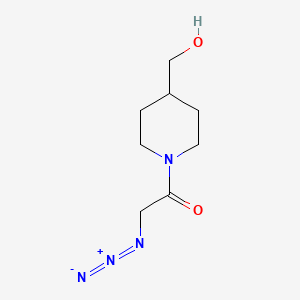
1-(3-(hydroxyméthyl)pipéridin-1-yl)-2-azidoéthan-1-one
Vue d'ensemble
Description
2-Azido-1-(3-(hydroxymethyl)piperidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C8H14N4O2 and its molecular weight is 198.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Azido-1-(3-(hydroxymethyl)piperidin-1-yl)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Azido-1-(3-(hydroxymethyl)piperidin-1-yl)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Inhibiteurs du système nerveux central (SNC)
Ce composé a été exploré pour son potentiel en tant qu’inhibiteur du SNC. Les inhibiteurs du SNC sont cruciaux dans le traitement de diverses affections neurologiques, telles que l’épilepsie et les troubles anxieux. Le groupe azido du composé pourrait être utilisé pour moduler l’activité de neurotransmetteurs spécifiques, ce qui pourrait conduire à de nouveaux agents thérapeutiques .
Agents anti-inflammatoires
Les caractéristiques structurelles de ce composé suggèrent son utilisation comme agent anti-inflammatoire. En interférant avec les voies inflammatoires de l’organisme, il pourrait soulager les maladies inflammatoires chroniques, notamment l’arthrite et l’asthme .
Traitement des nausées et des troubles mentaux
Le dérivé de la pipéridine est étudié pour son efficacité à inhiber les nausées ou les vomissements, ce qui est particulièrement utile dans les nausées et les vomissements induits par la chimiothérapie (CINV). De plus, ses applications potentielles dans le traitement des troubles mentaux sont à l’étude, offrant peut-être de nouvelles pistes pour la gestion de la dépression et de la schizophrénie .
Agonistes du récepteur ORL1
Les agonistes du récepteur ORL1 sont prometteurs dans la gestion de la douleur, et la structure unique de ce composé en fait un candidat pour le développement de nouveaux médicaments analgésiques. Son interaction avec le récepteur ORL1 pourrait conduire à des alternatives moins addictives aux opioïdes traditionnels .
Agents antimuscariniques
Les recherches indiquent que ce composé pourrait servir d’agent antimuscarinique, offrant des options thérapeutiques pour des affections telles que la vessie hyperactive et la maladie pulmonaire obstructive chronique (MPOC) en relaxant les tissus musculaires lisses .
Traitement de l’obésité et du diabète de type 2
Des études suggèrent que les dérivés de ce composé pourraient être efficaces dans le traitement de l’obésité et du diabète de type 2. En ciblant des voies métaboliques spécifiques, il peut aider à la gestion du poids et à la régulation de la glycémie, contribuant au traitement global du syndrome métabolique .
Synthèse chimique et science des matériaux
Au-delà des applications pharmacologiques, ce composé est également précieux dans la recherche en synthèse chimique et en science des matériaux. Son groupe azido peut participer à des réactions de chimie « clic », qui sont essentielles pour synthétiser des molécules complexes et développer de nouveaux matériaux .
Propriétés
IUPAC Name |
2-azido-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O2/c9-11-10-4-8(14)12-3-1-2-7(5-12)6-13/h7,13H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZYOVXDIRMUSMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN=[N+]=[N-])CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-2-(methylamino)ethan-1-one](/img/structure/B1476713.png)
![(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)(piperidin-3-yl)methanone](/img/structure/B1476714.png)
![2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)aniline](/img/structure/B1476716.png)
![6-(6-Chloro-2-methylpyrimidin-4-yl)-3-oxa-6-azabicyclo[3.1.1]heptane](/img/structure/B1476717.png)






![1-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-2-(piperidin-4-yl)ethan-1-one](/img/structure/B1476728.png)
